3-chloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structuresThe presence of thiazole, oxadiazole, and benzothiophene moieties within its structure contributes to its diverse chemical reactivity and biological activity .
Preparation Methods
The synthesis of 3-chloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methyl-1,3-thiazole with appropriate reagents under controlled conditions.
Oxadiazole Formation: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
Benzothiophene Synthesis: Benzothiophene can be synthesized via cyclization reactions involving thiophenol and haloarenes.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
3-chloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups .
Scientific Research Applications
3-chloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic moieties allow it to bind to active sites, modulating the activity of enzymes or receptors involved in critical biological pathways . For example, it may inhibit kinase activity or block receptor-ligand interactions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the thiazole and chloro-substituted phenyl groups but differs in its overall structure and specific biological activity.
Benzenesulfonamides: These compounds contain sulfonamide groups linked to benzene rings and exhibit different chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer distinct chemical and biological characteristics .
Properties
IUPAC Name |
3-chloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O2S2/c1-7-17-9(6-23-7)14-19-20-15(22-14)18-13(21)12-11(16)8-4-2-3-5-10(8)24-12/h2-6H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMALOBZIXONSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.